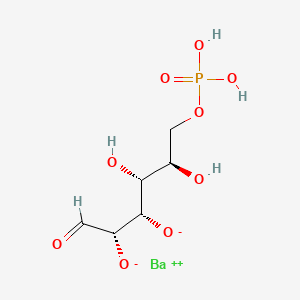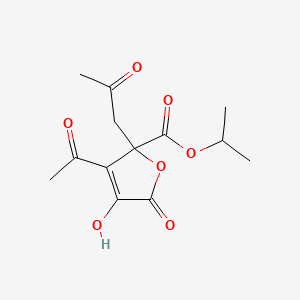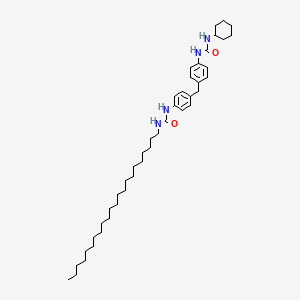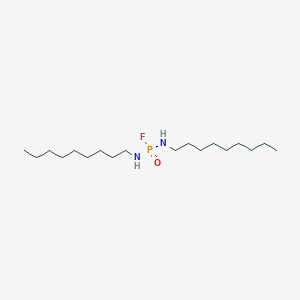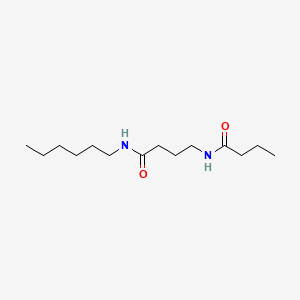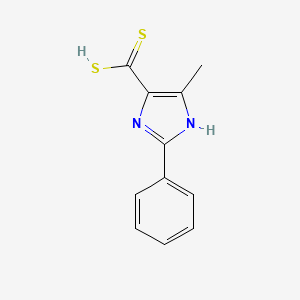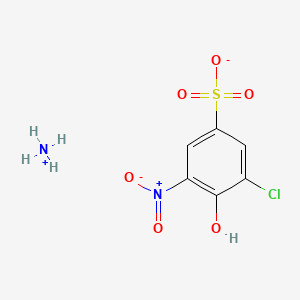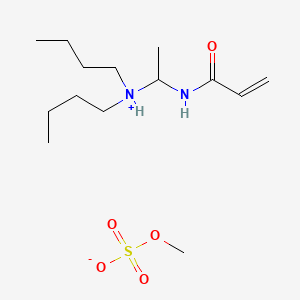
4-((4-Amino-3-ethyl-5-methylphenyl)methyl)-2-((4-aminophenyl)methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 298-137-6, also known as Magnesium Sulfate Monohydrate, is a chemical compound with the molecular formula MgSO₄·H₂O. It is a hydrated form of magnesium sulfate and is commonly used in various industrial, agricultural, and medical applications. This compound is known for its high solubility in water and its ability to provide essential magnesium and sulfur nutrients.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium sulfate monohydrate can be synthesized through several methods. One common method involves the reaction of magnesium oxide (MgO) with sulfuric acid (H₂SO₄). The reaction is typically carried out at elevated temperatures to ensure complete dissolution and formation of the monohydrate form:
MgO+H2SO4→MgSO4⋅H2O
Industrial Production Methods
In industrial settings, magnesium sulfate monohydrate is often produced by reacting magnesium carbonate (MgCO₃) or magnesium hydroxide (Mg(OH)₂) with sulfuric acid. The reaction conditions are carefully controlled to obtain the desired monohydrate form. The resulting solution is then evaporated to crystallize the monohydrate.
Chemical Reactions Analysis
Types of Reactions
Magnesium sulfate monohydrate undergoes various chemical reactions, including:
Hydration and Dehydration: It can lose or gain water molecules depending on the environmental conditions.
Precipitation: It can form precipitates with other ions, such as calcium or barium ions.
Complex Formation: It can form complexes with organic ligands.
Common Reagents and Conditions
Hydration/Dehydration: Controlled by temperature and humidity.
Precipitation: Reagents like calcium chloride (CaCl₂) or barium chloride (BaCl₂) are used.
Complex Formation: Organic ligands such as ethylenediaminetetraacetic acid (EDTA) are used.
Major Products
Anhydrous Magnesium Sulfate: Formed by heating magnesium sulfate monohydrate.
Magnesium Complexes: Formed by reacting with organic ligands.
Scientific Research Applications
Magnesium sulfate monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a drying agent and in the preparation of other magnesium compounds.
Biology: Used in cell culture media and as a supplement in growth media.
Medicine: Used as a laxative, electrolyte replenisher, and in the treatment of eclampsia.
Industry: Used in the production of textiles, paper, and as a coagulant in the manufacture of tofu.
Mechanism of Action
Magnesium sulfate monohydrate exerts its effects through various mechanisms:
Osmotic Effect: In medicine, it acts as an osmotic laxative by drawing water into the intestines.
Electrolyte Balance: It helps maintain electrolyte balance in the body by providing essential magnesium ions.
Enzyme Activation: Magnesium ions act as cofactors for various enzymatic reactions in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Magnesium Chloride (MgCl₂)
- Magnesium Nitrate (Mg(NO₃)₂)
- Magnesium Carbonate (MgCO₃)
Comparison
- Solubility : Magnesium sulfate monohydrate is highly soluble in water, whereas magnesium carbonate has lower solubility.
- Applications : Magnesium sulfate is widely used in medicine and agriculture, while magnesium chloride is commonly used for de-icing and dust control.
- Chemical Properties : Magnesium sulfate forms hydrates, while magnesium nitrate is more commonly used as a fertilizer due to its nitrogen content.
Properties
CAS No. |
93778-04-2 |
|---|---|
Molecular Formula |
C23H27N3 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
4-[[4-amino-3-[(4-aminophenyl)methyl]phenyl]methyl]-2-ethyl-6-methylaniline |
InChI |
InChI=1S/C23H27N3/c1-3-19-14-18(10-15(2)23(19)26)11-17-6-9-22(25)20(13-17)12-16-4-7-21(24)8-5-16/h4-10,13-14H,3,11-12,24-26H2,1-2H3 |
InChI Key |
ORSCJOCWFIZUPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)CC2=CC(=C(C=C2)N)CC3=CC=C(C=C3)N)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


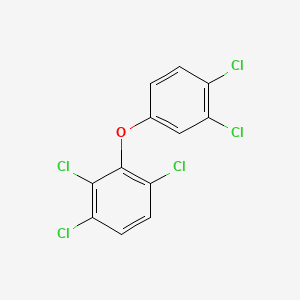


![2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol]](/img/structure/B12680630.png)
